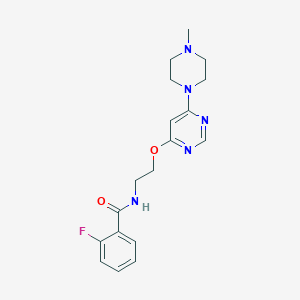

2-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

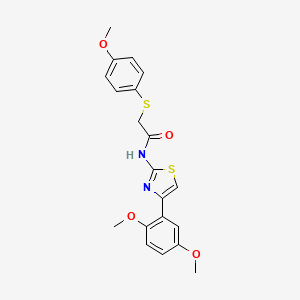

2-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

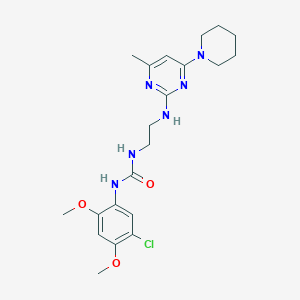

Synthesis and Chemical Properties

Studies on the synthesis of fluorobenzamides and their derivatives, including compounds similar to 2-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide, reveal their potential in generating biologically active molecules. For instance, the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine showcases promising antimicrobial analogs. These compounds, characterized by their fluorine atom in the benzoyl group, exhibit enhanced antimicrobial activity, underscoring the importance of fluorine in medicinal chemistry (Desai, Joshi, & Rajpara, 2013).

Antimicrobial and Antifungal Applications

Research into the antimicrobial and antifungal activities of pyrimidine derivatives highlights the compound's therapeutic potential. A study synthesized novel pyrimidine derivatives containing an amide moiety, demonstrating significant antifungal activity against various pathogens. This suggests the utility of such compounds in developing new antifungal agents, contributing to the treatment of infectious diseases (Wu, Lan, Wu, & Fei, 2021).

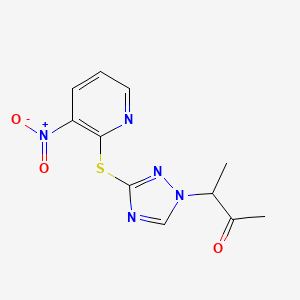

Anticancer and Anti-inflammatory Properties

Further research explores the synthesis of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer therapy and inflammation treatment. The structural modifications and biological evaluations of these derivatives underline the importance of pyrimidine-based compounds in medicinal chemistry and drug design (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Neurodegenerative Disease Research

The compound's relevance extends to neurodegenerative disease research, where fluorinated benzamides serve as imaging probes for studying brain pathologies. For instance, a selective serotonin 1A molecular imaging probe, structurally related to our compound of interest, aids in quantifying receptor densities in Alzheimer's disease patients, offering insights into the disease's progression and potential therapeutic targets (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).

Wirkmechanismus

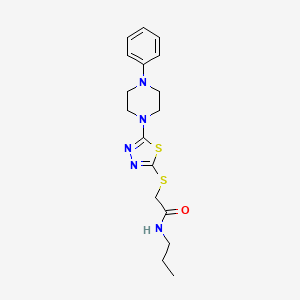

Target of Action

Compounds with similar structures, such as n-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide, have been used to synthesize diaryl-pyrimidinamine derivatives, which have potential as anti-breast cancer agents

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonds between amine and amide, and amide and pyrimidine atoms .

Biochemical Pathways

Compounds with similar structures have been shown to affect pathways related to cancer cell proliferation and survival .

Result of Action

Based on its structural similarity to other compounds, it may have potential anti-cancer effects .

Eigenschaften

IUPAC Name |

2-fluoro-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O2/c1-23-7-9-24(10-8-23)16-12-17(22-13-21-16)26-11-6-20-18(25)14-4-2-3-5-15(14)19/h2-5,12-13H,6-11H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYWQWUOEFHOKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)

![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)